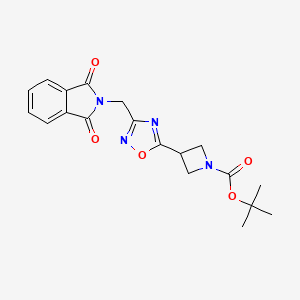
Ethyl-2,6-Dichlor-5-methylpyridin-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,6-dichloro-5-methylpyridine-3-carboxylate is a chemical compound that is a derivative of pyridine, a heterocyclic aromatic organic compound. It is characterized by the presence of a pyridine ring substituted with chlorine atoms and a methyl group, as well as an ester functional group. This compound serves as an intermediate in the synthesis of various other chemical entities, which are often used in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multistep reactions, starting from different substituted pyridines. For instance, a practical synthetic route to a related compound, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, was developed from 2,6-dichloro-3-trifluoromethylpyridine, highlighting the importance of regioselectivity and the conversion of functional groups . Another example is the synthesis of ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates, which react with ammonia and primary amines to yield various substituted pyridine derivatives . These syntheses demonstrate the versatility of pyridine derivatives as intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using techniques such as X-ray diffraction crystallography, as seen in the study of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate . Density functional theory (DFT) calculations are also employed to predict molecular geometry, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data to confirm the structure of synthesized compounds .
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions, including condensation, aminomethylation, and nucleophilic substitution, to yield a wide range of products. For example, ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate was synthesized and characterized by IR, NMR, MS, and single-crystal X-ray diffraction . The reactivity of these compounds is influenced by the substituents on the pyridine ring, which can direct the course of the reactions and the regioselectivity of the products .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect these properties. For instance, the introduction of a chloromethyl group in ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates alters their reactivity towards nucleophiles . Additionally, the crystal structure and intermolecular interactions, such as hydrogen bonding, can influence the stability and solid-state properties of these compounds .
Wissenschaftliche Forschungsanwendungen
- Ethyl-2,6-Dichlor-5-methylpyridin-3-carboxylat dient als wichtiges Ausgangsmaterial und Zwischenprodukt in der organischen Synthese. Forscher verwenden es, um komplexere Moleküle zu erzeugen, wie z. B. Pharmazeutika, Agrochemikalien und Farbstoffe .
- Forscher untersuchen Methoden zur Herstellung von 2-, 3- und 4-Fluorpyridinen unter Verwendung dieser Verbindung. Darüber hinaus besteht Interesse an der Synthese von 18F-substituierten Pyridinen für die potenzielle Verwendung als Bildgebungsmittel in biologischen Anwendungen .
- Die Verbindung wurde als Vorläufer bei der Synthese von 5,6-Difluor-2,3-dihydrothieno[2,3-b]pyridin verwendet, das vielversprechend als Antikrebsmittel ist .
- Die Einarbeitung von Fluoratomen in Leitstrukturen verbessert die physikalischen, biologischen und umweltbezogenen Eigenschaften landwirtschaftlicher Produkte. Forscher untersuchen Modifikationen durch die Einführung fluorhaltiger Substituenten in Arylringe, und diese Verbindung spielt eine Rolle in solchen Studien .
- Ungefähr 10 % der derzeit verwendeten Pharmazeutika enthalten Fluoratome. Forscher entdecken und entwickeln weiterhin fluorierte medizinische Kandidaten und nutzen dabei die einzigartigen Eigenschaften fluorhaltiger Verbindungen .
Organische Synthese und Zwischenprodukte
Fluorierte Pyridinsynthese
Radiobiologie und Krebstherapie
Entwicklung landwirtschaftlicher Produkte
Medizinische Chemie
Zusammenfassend lässt sich sagen, dass This compound Anwendung in der organischen Synthese, fluorierter Pyridinchemie, Krebstherapie, Landwirtschaft und medizinischen Forschung findet. Seine einzigartigen Eigenschaften machen es zu einer wertvollen Verbindung für vielfältige wissenschaftliche Untersuchungen . Wenn Sie weitere Einzelheiten oder zusätzliche Anwendungen benötigen, können Sie gerne fragen! 😊
Eigenschaften
IUPAC Name |
ethyl 2,6-dichloro-5-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)6-4-5(2)7(10)12-8(6)11/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJQJBGNFQXCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2509104.png)


![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2509114.png)
![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2509115.png)



![3-Methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2509120.png)


![4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2509125.png)

![2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B2509127.png)